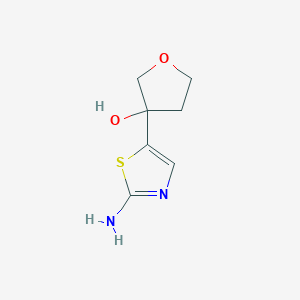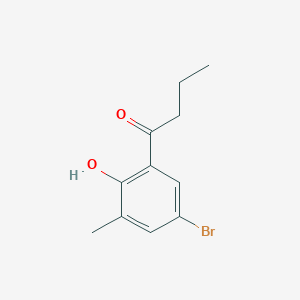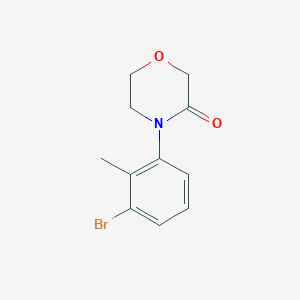
4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound that belongs to the class of morpholinones It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-2-methylphenol.
Formation of Morpholinone: The brominated phenol is then reacted with morpholine under specific conditions to form the desired morpholinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the bromination and subsequent formation of the morpholinone ring.
化学反应分析
Types of Reactions
4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholinones, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学研究应用
4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine atom and the morpholinone ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-methylphenylboronic acid
- 3-Bromo-2-methylbenzyl alcohol
- 3-Bromo-2-methylbenzenemethanol
Uniqueness
4-(3-Bromo-2-methyl-phenyl)-morpholin-3-one is unique due to its specific structural features, including the presence of both a bromine atom and a morpholinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-9(12)3-2-4-10(8)13-5-6-15-7-11(13)14/h2-4H,5-7H2,1H3 |
InChI 键 |
URBFVROQSQUCCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)N2CCOCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


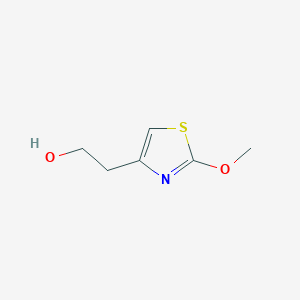
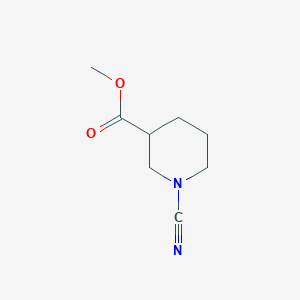
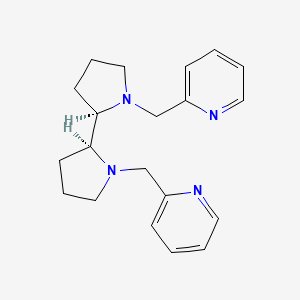
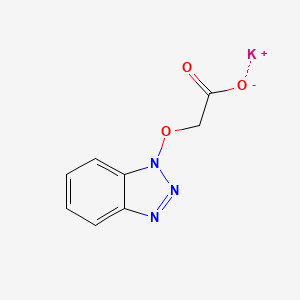


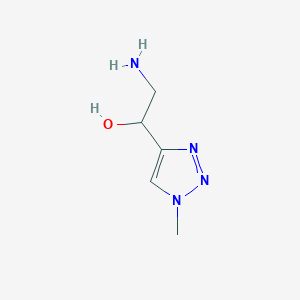

![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)

![2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
